8-Fluoro-7-methylquinoline-2-carbaldehyde
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Overview
Description
8-Fluoro-7-methylquinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C11H8FNO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-methylquinoline-2-carbaldehyde typically involves the cyclization and cycloaddition reactions of appropriate precursors. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. For instance, the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with fluorinating agents under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and organometallic compounds are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
8-Fluoro-7-methylquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, catalysts, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. The incorporation of a fluorine atom enhances its biological activity and stability .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-methylquinoline: Another fluorinated quinoline with similar biological activities.
8-Fluoroquinoline-2-carbaldehyde: A closely related compound with slight structural differences.
Uniqueness
8-Fluoro-7-methylquinoline-2-carbaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted modifications and the development of derivatives with enhanced properties .
Properties
Molecular Formula |
C11H8FNO |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
8-fluoro-7-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-2-3-8-4-5-9(6-14)13-11(8)10(7)12/h2-6H,1H3 |
InChI Key |
PGIDRHBUBWDWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C=O)F |
Origin of Product |
United States |
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